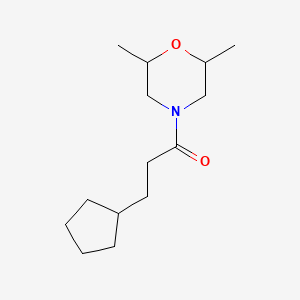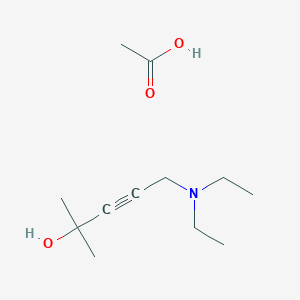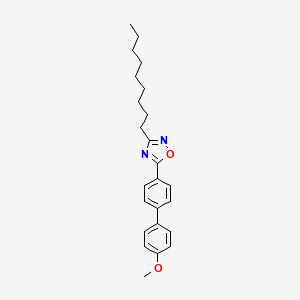
4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been found to have potential therapeutic applications in the field of neuroscience and neuropharmacology.
作用机制
The mechanism of action of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine involves the modulation of the sigma-1 receptor. It has been found to act as a positive allosteric modulator of this receptor, which results in the enhancement of its activity. This modulation leads to the regulation of calcium signaling and protein folding, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine have been investigated in several in vitro and in vivo studies. It has been found to enhance the survival of neurons in the brain, which has potential therapeutic applications in the treatment of neurodegenerative diseases. It has also been found to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of mood disorders.
实验室实验的优点和局限性
The advantages of using 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. Its neuroprotective effects also make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its bioavailability and reproducibility.
未来方向
There are several future directions for the investigation of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the investigation of its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential effects on other cellular processes.
Conclusion
In conclusion, 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine is a promising compound with potential therapeutic applications in the field of neuroscience and neuropharmacology. Its high affinity for the sigma-1 receptor and neuroprotective effects make it a promising candidate for the development of new therapies for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
合成方法
The synthesis of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine involves the reaction of cyclopentanone with 2,6-dimethylmorpholine in the presence of propanoyl chloride. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques. The purity and yield of the compound can be determined using spectroscopic methods such as NMR and IR.
科学研究应用
The potential therapeutic applications of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine have been investigated in several scientific studies. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of cellular processes such as calcium signaling and protein folding. This receptor has been implicated in several neurological disorders including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
3-cyclopentyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11-9-15(10-12(2)17-11)14(16)8-7-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNKGZNBHFWRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)
![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)



![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)

